molecular formula C24H23N3O B6052886 (2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide

(2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide

Cat. No.: B6052886
M. Wt: 369.5 g/mol
InChI Key: KBHPQIHAYJPWQL-KGENOOAVSA-N
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Description

(2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a pyrrole ring, and multiple methyl and phenyl substituents

Properties

IUPAC Name

(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-16-9-11-22(12-10-16)27-18(3)13-20(19(27)4)14-21(15-25)24(28)26-23-8-6-5-7-17(23)2/h5-14H,1-4H3,(H,26,28)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHPQIHAYJPWQL-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the cyano group and the phenyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and maximizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The phenyl and pyrrole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules can provide insights into biological processes and lead to the development of new biochemical tools.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity and influence various biochemical pathways. This modulation can result in therapeutic effects, such as inhibiting the growth of cancer cells or reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-3-[2,5-dimethyl-1-(4-chlorophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide
  • (2E)-2-cyano-3-[2,5-dimethyl-1-(4-fluorophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide
  • (2E)-2-cyano-3-[2,5-dimethyl-1-(4-methoxyphenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide

Uniqueness

What sets (2E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide apart from similar compounds is its specific combination of substituents, which can result in unique chemical and biological properties. These properties may include enhanced stability, selectivity for certain molecular targets, or improved pharmacokinetic profiles.

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